N-[(4-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a fluorophenyl group, a phenylpiperazine moiety, and an acetamide linkage, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide typically involves the alkylation of 4-phenylpiperazine with a suitable alkylating agent, followed by the introduction of the fluorophenyl group. One common method involves the reaction of 4-phenylpiperazine with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide has been studied for its potential anticonvulsant activity . It has shown promise in animal models of epilepsy, where it demonstrated the ability to reduce seizure frequency and severity. Additionally, this compound has been investigated for its potential use as an antidepressant and anxiolytic agent due to its interaction with neurotransmitter receptors in the brain.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide involves its binding to specific molecular targets in the central nervous system. It is believed to interact with voltage-sensitive sodium channels, thereby modulating neuronal excitability and reducing the likelihood of seizure activity . The compound may also influence serotonin and dopamine receptors, contributing to its potential antidepressant and anxiolytic effects.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: This compound shares a similar structure but lacks the fluorophenyl group.
N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide: Another fluorinated compound with a piperidine moiety instead of piperazine.
Uniqueness
N-[(4-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide is unique due to the presence of both the fluorophenyl and phenylpiperazine groups, which contribute to its distinct pharmacological profile. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, potentially leading to improved bioavailability and therapeutic efficacy.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c20-17-8-6-16(7-9-17)14-21-19(24)15-22-10-12-23(13-11-22)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYUVGZTMHHJAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NCC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666516 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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